1,1,3,3-tetramethyldisiloxane (TMDSO) is a linear siloxane compound commonly employed as a reagent in various chemical reactions. [] It serves as a building block for synthesizing more complex organosilicon compounds, [, ] and as a source of silicon atoms in various chemical transformations. [, ] TMDSO is also used as a precursor for generating supported gold nanoparticles that serve as catalysts. [, ]
1,1,3,3-Tetramethyldisiloxane is derived from siloxane chemistry and is typically produced through the reaction of organohydrogen polysiloxanes with methyl Grignard reagents or via reduction processes involving dichloro derivatives. It falls under the category of disiloxanes, which are siloxanes containing two silicon atoms connected by oxygen atoms.
The synthesis of 1,1,3,3-tetramethyldisiloxane can be achieved through several methods:
The molecular structure of 1,1,3,3-tetramethyldisiloxane can be described as follows:
1,1,3,3-Tetramethyldisiloxane participates in several chemical reactions:
The mechanism of action for 1,1,3,3-tetramethyldisiloxane primarily involves its role as a precursor in silicone polymer synthesis:
1,1,3,3-Tetramethyldisiloxane has diverse applications across multiple scientific fields:
The molecular architecture of 1,1,3,3-tetramethyldisiloxane (TMDS) features a central siloxane backbone characterized by a silicon-oxygen-silicon (Si–O–Si) linkage. This bond arrangement forms a flexible, linear disiloxane structure where the Si–O bond length is approximately 1.64 Å, typical of siloxanes. The Si–O–Si bond angle is highly flexible (ranging between 140–180°), enabling conformational adaptability critical for its reactivity in chemical transformations. The oxygen atom's electronegativity induces partial positive charges on the silicon atoms (δ+), polarizing the Si–H bonds and enhancing their hydride-donor capability. This polarization underpins TMDS's effectiveness as a mild reducing agent, as the Si–H bonds become susceptible to nucleophilic attack while maintaining thermal stability [2] [6] [9].
The tetramethyl substitution (two methyl groups per silicon atom) confers high molecular symmetry (C₂ᵥ point group) and steric protection to the reactive Si–H bonds. Each silicon atom is bonded to two methyl groups and one hydrogen, creating a geminal dimethyl configuration that sterically shields the silicon centers. This configuration enhances thermal stability by hindering intermolecular reactions while maintaining sufficient accessibility for catalytic processes. Nuclear magnetic resonance (NMR) studies confirm equivalent methyl groups, indicating rapid rotation around Si–C bonds at ambient temperatures. The symmetric electron-donating effect of methyl groups slightly reduces the electrophilicity of silicon compared to chlorinated analogs but significantly increases hydrophobicity and organic solvent compatibility [6] [9].
TMDS exhibits distinct physicochemical behaviors compared to structurally related disiloxanes due to its unique substituent pattern:
Table 1: Structural and Property Comparison of TMDS with Analogous Disiloxanes
Compound | Molecular Formula | Substituents | Symmetry | Density (g/mL) | Boiling Point (°C) |
---|---|---|---|---|---|
1,1,3,3-Tetramethyldisiloxane | C₄H₁₄OSi₂ | Methyl (x4), H (x2) | C₂ᵥ | 0.76 | 70–71 |
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | C₄H₁₂Cl₂OSi₂ | Methyl (x4), Cl (x2) | C₂ᵥ | 1.07 | 134 (est.) |
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane | C₁₀H₂₆OSi₂ | Methyl (x4), iPr (x2) | C₂ | 0.82 | 195–200 |
TMDS is a low-viscosity liquid (0.56 cSt at 25°C) with well-characterized physical constants critical for process design:
Table 2: Key Physical Properties of TMDS
Property | Value | Conditions | Significance |
---|---|---|---|
Boiling Point | 70–71 °C | 760 mmHg | Facilitates removal via distillation |
Density | 0.76 g/mL | 25 °C | Organic solvent miscibility predictor |
Refractive Index | 1.3669–1.370 | 20 °C | Purity assessment tool |
Viscosity | 0.56 cSt | 25 °C | Flow characteristics in reactors |
Vaporization Enthalpy | 7.25 kcal/mol | — | Energy requirements for vapor-phase reactions |
The low boiling point (70–71°C) and density (0.76 g/mL) arise from weak intermolecular van der Waals forces and the absence of polar groups. The refractive index (1.3669–1.370) is consistent with saturated, non-conjugated organosilicon compounds. Combined with low viscosity, these properties enable TMDS to act as a mobile hydride-transfer agent in homogeneous reactions [2] [6].
TMDS exhibits moderate thermal stability with an autoignition temperature of 208°C, above which it undergoes exothermic decomposition. Below this threshold, it remains stable up to 150°C in inert atmospheres. Thermal gravimetric analysis reveals a single-stage decomposition profile, producing volatile silanes and cyclosiloxanes (e.g., hexamethyldisiloxane). The phase behavior shows no solid transitions above –100°C, maintaining liquid state across most processing conditions. This stability profile allows its use in elevated-temperature reactions like catalytic hydrosilylation (typically 60–120°C) without significant degradation. However, prolonged heating above 150°C induces Si–O bond cleavage, forming silanol intermediates (Me₂Si(H)OH) that condense into polymeric byproducts [2] [6] [8].
TMDS is hydrophobic and miscible with common organic solvents, including:
Its insolubility in water prevents hydrolytic degradation during handling. Reactivity trends are governed by Si–H bond polarization:
The solvent compatibility and controlled reactivity make TMDS a versatile reagent in organic synthesis and polymer chemistry [2] [8] [9].
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